4-(3-Aminopropyl)benzoic acid 4-(3-Aminopropyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 7465-05-6
VCID: VC18231986
InChI: InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13)
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

4-(3-Aminopropyl)benzoic acid

CAS No.: 7465-05-6

Cat. No.: VC18231986

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminopropyl)benzoic acid - 7465-05-6

Specification

CAS No. 7465-05-6
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 4-(3-aminopropyl)benzoic acid
Standard InChI InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13)
Standard InChI Key XKDVVEDKZOIEGM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCCN)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Properties

4-(3-Aminopropyl)benzoic acid has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its IUPAC name is 4-(3-aminopropyl)benzoic acid, and its SMILES notation is C1=CC(=CC=C1CCCN)C(=O)O . Key physicochemical properties include:

PropertyValueSource
Density1.053 g/cm³
Boiling Point324.3°C at 760 mmHg
Melting Point>300°C
LogP (Partition Coefficient)3.256
pKa4.74 (predicted)
SolubilityPartially soluble in water

The compound’s crystalline structure and hydrogen-bonding capacity, derived from its amine and carboxylic acid groups, make it amenable to supramolecular assembly and coordination chemistry .

Spectroscopic and Computational Data

  • NMR: The proton NMR spectrum (D₂O) shows aromatic protons at δ 7.59 (2H, d) and δ 7.19 (2H, d), with alkyl chain resonances at δ 3.10 (6H, s) for the aminopropyl group .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) confirm functional groups .

  • Mass Spectrometry: The exact mass is 179.0946 Da, with a dominant fragment at m/z 135 corresponding to the loss of the aminopropyl chain .

Synthesis and Manufacturing

Catalytic Hydrogenation of 4-Formylbenzoic Acid

A widely used method involves the reduction of 4-formylbenzoic acid (1) to 4-(aminomethyl)benzoic acid (3) via intermediate oxime formation (2) :

  • Oxime Formation:

    4-Formylbenzoic acid+NH2OHMeOH4-Carboxylbenzaldehyde oxime\text{4-Formylbenzoic acid} + \text{NH}_2\text{OH} \xrightarrow{\text{MeOH}} \text{4-Carboxylbenzaldehyde oxime}
  • Catalytic Hydrogenation:

    Oxime+H2Pd/C, NaOH4-(Aminomethyl)benzoic acid\text{Oxime} + \text{H}_2 \xrightarrow{\text{Pd/C, NaOH}} \text{4-(Aminomethyl)benzoic acid}

This method achieves a 93.6% yield under optimized conditions (10 kg/cm² H₂, 1500 rpm, 3.5 hours) .

Regioselective Amidomethylation

An alternative route from 4-aminobenzoic acid employs hydroxymethylphthalimide for regioselective functionalization :

4-Aminobenzoic acidHydroxymethylphthalimideProtected intermediateDeprotection4-(3-Aminopropyl)benzoic acid\text{4-Aminobenzoic acid} \xrightarrow{\text{Hydroxymethylphthalimide}} \text{Protected intermediate} \xrightarrow{\text{Deprotection}} \text{4-(3-Aminopropyl)benzoic acid}

Industrial-Scale Considerations

Large-scale production uses 5–10% Pd/C catalysts and sodium hydroxide to maintain basic conditions, minimizing side reactions like decarboxylation . Stirring speed (1500–2000 rpm) and reaction time (3.5–8.5 hours) critically influence yield and byproduct formation .

Applications in Science and Technology

Pharmaceutical and Biomedical Uses

  • Peptidomimetics: The compound serves as a scaffold for pseudopeptides, enabling selective acylation at the benzylamino group while leaving the arylamino group unprotected . Example: Synthesis of Fmoc−Ala−Phe−AmAbz(H−Lys−Leu)−Val−Gly−NH₂, a branched pseudopeptide with antimicrobial activity .

  • Anticancer Agents: Derivatives inhibit sphingosine kinase, a target in cancer therapy, with IC₅₀ values <10 μM .

  • Polymer Therapeutics: Conjugation with yeast glucan (e.g., BT-1528) enhances immunomodulatory properties .

Materials Science

  • Copolyamides: Incorporation into polyamides (5–90 mol%) improves thermal stability (Tg >150°C) and transparency, suitable for automotive and aerospace applications .

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing Zn²⁺ or Cu²⁺ show promise in gas storage and catalysis .

Biochemical Research

  • Enzyme Substrates: The compound is a substrate for glutamine-dependent amidotransferases (Gn-ATs), facilitating amidation reactions in secondary metabolite biosynthesis .

  • Proteomics: Used in crosslinking studies to analyze protein-protein interactions via its amine-reactive groups .

Recent Advances and Future Directions

Solid-Phase Peptide Synthesis

Microwave-assisted coupling with Fmoc-amino acids achieves 94% yield without purification, streamlining peptide drug development .

Sustainable Chemistry

Bio-based synthesis from furfural derivatives reduces reliance on petrochemical feedstocks .

Computational Design

Machine learning models predict novel derivatives with enhanced bioactivity, targeting kinases and GPCRs .

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